4-Chloro-3-nitropyridine hydrochloride
Overview
Description
4-Chloro-3-nitropyridine is a chemical compound with the molecular formula C5H3ClN2O2 . It is used in organic synthesis .
Synthesis Analysis
The synthesis of 4-Chloro-3-nitropyridine involves a two-step process. The first step involves taking up 4-hydroxy-3-nitro-pyridine in phosphorus oxychloride and heating it to 45° C. Phosphorus pentachloride is then added in a single portion. The resulting yellow slurry is stirred vigorously and heated under reflux (oil bath to 125° C.) under an inert atmosphere. After 3 hours at 125° C., the yellow slurry becomes a clear yellow solution. The mixture is then cooled to room temperature, concentrated to an oil, cooled to 0° C. in an ice bath, and treated with water and dichloromethane while stirring vigorously.Molecular Structure Analysis
The molecular structure of 4-Chloro-3-nitropyridine hydrochloride is represented by the formula C5H4Cl2N2O2 . Its average mass is 195.003 Da and its mono-isotopic mass is 193.964981 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Chloro-3-nitropyridine are complex and involve multiple steps. The reactions involve the use of phosphorus oxychloride and phosphorus pentachloride, and the process includes heating, stirring, cooling, and extraction.Physical And Chemical Properties Analysis
4-Chloro-3-nitropyridine hydrochloride is a solid substance with a melting point of 35-50 °C . It should be stored at a temperature of -20°C .Scientific Research Applications
Photochemical Reduction
4-Nitropyridine, closely related to 4-Chloro-3-nitropyridine hydrochloride, exhibits significant properties in photochemical reduction. In a study involving hydrochloric acid-isopropyl alcohol solutions, 4-nitropyridine underwent photoreduction from its n,π* triplet state to form 4-hydroxylaminopyridine. This process is indicative of the potential applications of 4-Chloro-3-nitropyridine hydrochloride in photochemical reactions (Hashimoto, Kano, & Ueda, 1971).
Potential Anticancer Agents
4-Chloro-3-nitropyridine hydrochloride derivatives have been explored in the synthesis of potential anticancer agents. Compounds like ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, derived from similar chemical structures, demonstrated effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, highlighting its potential therapeutic applications (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Vibrational and Electronic Analyses
The structural and electronic properties of compounds like 2-chloro-4-nitropyridine (CNP), closely related to 4-Chloro-3-nitropyridine hydrochloride, have been extensively studied. Research involving density functional theory (DFT) revealed insights into molecular structures, vibrational wavenumbers, atomic charges, molecular electrostatic potentials, and NMR chemical shifts. These studies provide foundational knowledge for the practical applications of similar compounds in various scientific fields (Velraj, Soundharam, & Sridevi, 2015).
Chemical Synthesis
4-Chloro-3-nitropyridine hydrochloride and its derivatives play a crucial role in chemical synthesis. For instance, 2-(4-Methoxybenzyloxy)-3-nitropyridine, derived from 2-chloro-3-nitropyridine, reacts with hydroxy groups to form PMB ethers. This demonstrates its utility in synthesizing complex organic compounds under mild conditions, which can be pivotal in pharmaceutical and chemical industries (Nakano, Kikuchi, Matsuo, & Mukaiyama, 2001).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having Acute oral toxicity (Category 3), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), and Specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
4-Nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product . This suggests that 4-Chloro-3-nitropyridine hydrochloride could also be synthesized using similar methods in the future.
properties
IUPAC Name |
4-chloro-3-nitropyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2.ClH/c6-4-1-2-7-3-5(4)8(9)10;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPDMOPPRVGKEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482118 | |
Record name | 4-CHLORO-3-NITROPYRIDINE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-nitropyridine hydrochloride | |
CAS RN |
54079-68-4 | |
Record name | 4-CHLORO-3-NITROPYRIDINE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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